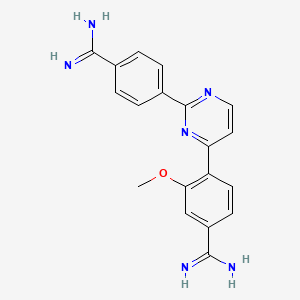
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methox ybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxybenzene carboximidamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the aminoiminomethyl and methoxybenzenecarboximidamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Imidazoles: Heterocyclic compounds with a similar structure, used in various pharmaceutical applications.
Benzimidazoles: Known for their therapeutic potential, particularly in anticancer research.
Uniqueness
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
生物活性
The compound 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide, also known by its CAS number 160522-91-8, is a complex organic molecule with potential biological implications. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N6O
- Molar Mass : 346.39 g/mol
- Structural Features : The compound features a methoxy group, a pyrimidine ring, and an aminoiminomethyl phenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research on this compound has indicated several areas of biological activity, particularly in the fields of oncology and antifungal applications. Below are summarized findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation. For instance, similar compounds have been shown to target the EGFR pathway, leading to reduced tumor growth in vitro.
- In Vitro Studies : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, certain derivatives demonstrated IC50 values ranging from 52.56 µg/mL to 62.86 µg/mL against MCF-7 cells, indicating significant antiproliferative effects .
Antifungal Activity
- Fungicidal Properties : The compound has been evaluated for its antifungal properties against pathogens such as Fusarium oxysporum and Alternaria solani. Some derivatives showed moderate fungicidal activity at concentrations around 50 µg/mL .
- Case Studies : In comparative studies, the compound's activity was benchmarked against established antifungal agents, revealing comparable efficacy in inhibiting fungal growth.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 52.56 | |
| Anticancer | A549 | 62.86 | |
| Antifungal | Fusarium oxysporum | 50 | |
| Antifungal | Alternaria solani | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide:
- Antiproliferative Effects : A study demonstrated that similar pyrimidine derivatives exhibited significant inhibition of cell proliferation in breast cancer models, suggesting that structural modifications can enhance or diminish biological activity .
- Fungicidal Efficacy : Another investigation into the fungicidal properties of related compounds highlighted their potential as therapeutic agents against common agricultural pathogens, reinforcing the need for further exploration in this area .
属性
CAS 编号 |
160522-91-8 |
|---|---|
分子式 |
C19H18N6O |
分子量 |
346.4 g/mol |
IUPAC 名称 |
4-[2-(4-carbamimidoylphenyl)pyrimidin-4-yl]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C19H18N6O/c1-26-16-10-13(18(22)23)6-7-14(16)15-8-9-24-19(25-15)12-4-2-11(3-5-12)17(20)21/h2-10H,1H3,(H3,20,21)(H3,22,23) |
InChI 键 |
NGOWUKNPFCFZGF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=N)N)C2=NC(=NC=C2)C3=CC=C(C=C3)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















